![molecular formula C11H13NO3 B3057102 N-acetyl-N-benzylglycine CAS No. 7662-79-5](/img/structure/B3057102.png)
N-acetyl-N-benzylglycine
Overview
Description
N-acetyl-N-benzylglycine is a chemical compound with the molecular formula C11H13NO3 . It contains a total of 28 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of N-acetyl compounds involves a complex biochemical reaction that transfers the acetyl group (-COCH3) to the nitrogen atom of the amino group in the molecule . This process, commonly referred to as acetylation, is catalyzed by enzymes known as acetyltransferases . The acetyl group is derived from acetyl coenzyme A (acetyl-CoA), an important molecule involved in various metabolic processes .Molecular Structure Analysis
The N-acetyl-N-benzylglycine molecule contains a total of 28 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .Scientific Research Applications
- Antioxidant Properties : N-acetyl-N-benzylglycine exhibits antioxidant activity, which could be harnessed for developing novel drugs to combat oxidative stress-related diseases .
- Neuroprotection : Research suggests that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .
- Enantioselective Synthesis : N-acetyl-N-benzylglycine can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of optically pure compounds .
- Aroma Enhancement : Due to its pleasant odor, N-acetyl-N-benzylglycine could find applications in perfumes, cosmetics, and flavor additives .
- Metabolite Profiling : Researchers use N-acetyl-N-benzylglycine as a reference compound in metabolomics studies to identify and quantify metabolites in biological samples .
- Protein Modification : This compound can be used to modify proteins and peptides, potentially influencing their stability, function, or interactions .
Pharmaceuticals and Drug Development
Chiral Synthesis and Catalysis
Flavor and Fragrance Industry
Biomedical Research
Chemical Biology
Industrial Applications
Future Directions
While specific future directions for N-acetyl-N-benzylglycine are not available, research on similar N-acetyl compounds suggests potential applications in medicine and biotechnology . For instance, the reductive glycine pathway, which involves N-acetyl compounds, has been identified as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks .
Mechanism of Action
Target of Action
N-acetyl-N-benzylglycine is a derivative of the amino acid glycine Similar compounds such as n-acetylcysteine are known to interact with various proteins and enzymes in the body, playing roles in processes such as antioxidant activity and glutathione induction .
Mode of Action
For instance, N-acetylcysteine, a related compound, is known to interact with its targets by binding to proteins in hepatocytes, leading to cellular changes .
Biochemical Pathways
For instance, they are involved in the phase II component of the mammalian xenobiotic detoxification system .
Pharmacokinetics
For instance, N-acetylcysteine is known to have a half-life of around 6 hours, and its pharmacokinetics are altered by chronic liver and renal disease as well as exercise .
Result of Action
Similar compounds such as n-acetylcysteine are known to have various effects, such as acting as an antioxidant, inducing glutathione, and having an immunomodulatory and anti-inflammatory effect .
properties
IUPAC Name |
2-[acetyl(benzyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(13)12(8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMURVETPAMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306955 | |
Record name | N-Acetyl-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-N-benzylglycine | |
CAS RN |
7662-79-5 | |
Record name | NSC184719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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